2,4-Dibromo-6-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-isopropylpyridine is a chemical compound with the molecular formula C8H9Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine atoms at the 2 and 4 positions, along with an isopropyl group at the 6 position, gives this compound unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromo-6-isopropylpyridine can be synthesized through various methods. One common approach involves the bromination of 6-isopropylpyridine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-isopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atoms are replaced by aryl or alkyl groups using palladium catalysts and boron reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, and boron reagents like phenylboronic acid are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2,4-diamino-6-isopropylpyridine, while Suzuki-Miyaura coupling can produce various aryl or alkyl-substituted pyridines.
Scientific Research Applications
2,4-Dibromo-6-isopropylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Medicine: It may serve as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-isopropylpyridine depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromopyridine: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2,4-Dibromo-6-methylpyridine: Contains a methyl group instead of an isopropyl group, which can affect its reactivity and steric properties.
2,4-Dichloro-6-isopropylpyridine: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and chemical properties.
Uniqueness
2,4-Dibromo-6-isopropylpyridine is unique due to the combination of bromine atoms and an isopropyl group, which imparts specific steric and electronic effects. These properties make it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
Molecular Formula |
C8H9Br2N |
---|---|
Molecular Weight |
278.97 g/mol |
IUPAC Name |
2,4-dibromo-6-propan-2-ylpyridine |
InChI |
InChI=1S/C8H9Br2N/c1-5(2)7-3-6(9)4-8(10)11-7/h3-5H,1-2H3 |
InChI Key |
POQIRTGOHWOSIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.